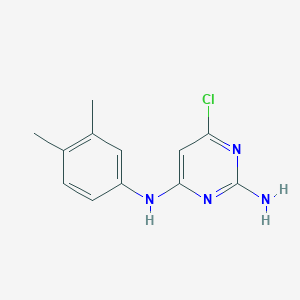

6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-4-N-(3,4-dimethylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-7-3-4-9(5-8(7)2)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOQKRCOTASIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 3,4-dimethylphenylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, reduced amines, and biaryl derivatives .

Scientific Research Applications

Biological Activities

Research has indicated that 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves interference with key cellular pathways that regulate cell growth and apoptosis.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or function.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions like diabetes or obesity.

Pharmaceutical Applications

The unique chemical structure and biological activities of this compound make it a candidate for various pharmaceutical applications:

- Drug Development : Its potential as an anticancer agent positions it as a lead compound in the development of new cancer therapies. Ongoing research aims to optimize its efficacy and reduce toxicity through structural modifications.

- Antimicrobial Formulations : Given its antimicrobial properties, this compound could be incorporated into formulations aimed at treating infections caused by resistant bacterial strains.

- Biochemical Research Tools : The enzyme inhibition characteristics allow it to be utilized as a biochemical tool for studying metabolic pathways and developing assays for drug screening.

Case Studies

- Anticancer Research : A study published in Cancer Research explored the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of proliferation at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings demonstrated that it inhibited bacterial growth effectively, supporting further investigation into its use as an antibiotic .

- Enzyme Inhibition Studies : Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This inhibition could have implications for developing new treatments for type 2 diabetes .

Mechanism of Action

The mechanism of action of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-diamine Derivatives

Key Observations:

Fluorinated Aryl Groups: Analogs with 4-fluorophenyl or 3,5-difluorophenyl substituents (e.g., ) exhibit improved metabolic stability and stronger target binding due to fluorine’s electronegativity. Heterocyclic Extensions: Quinoline () or pyrrolopyridine () moieties introduce planar aromatic systems, enabling additional π-π stacking interactions with enzymes.

C6 Modifications :

- Chlorine at C6 is conserved across most analogs, likely essential for maintaining scaffold rigidity and electronic properties.

Biological Activity

6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative with potential biological activities. This compound has garnered attention due to its structural characteristics and pharmacological properties. The focus of this article is to explore its biological activity, including antimicrobial, antitumor, and other therapeutic potentials.

- Chemical Structure : The compound features a chloro substituent at the 6-position and a dimethylphenyl group at the N4 position of the pyrimidine ring.

- CAS Number : 1707563-41-4

- Molecular Formula : C11H12ClN5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial and antitumor properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Specifically, studies on similar compounds show promising results against various pathogens:

| Compound | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 6-chloro-2,4-diaminopyrimidine | Aspergillus niger | 15 | |

| This compound | E. coli | 18 | |

| This compound | Staphylococcus aureus | 20 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The potential antitumor activity of pyrimidine derivatives has been explored extensively. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation:

- Mechanism of Action : The inhibition of dihydroorotate dehydrogenase (DHODH) has been identified as a key mechanism through which these compounds exert their antitumor effects. This enzyme is crucial for pyrimidine biosynthesis in rapidly dividing cells.

These findings indicate that the compound may serve as a lead for developing new anticancer agents.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Umesha et al. evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results demonstrated significant inhibition against common pathogens, highlighting its potential use in treating infections caused by resistant strains. -

Antitumor Activity Assessment :

In another study focused on cancer therapeutics, the compound was tested against several cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis in treated cells through the modulation of key signaling pathways associated with cancer progression.

Q & A

Q. What methodologies design derivatives with improved target selectivity?

- Methodological Answer :

- Fragment-based drug design : Replace the 3,4-dimethylphenyl group with bioisosteres (e.g., morpholino, triazine) to modulate steric and electronic profiles .

- SAR studies : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) using IC50 profiling to identify critical substituent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.